molecular formula C8H9ClO2 B154167 (5-Chloro-2-methoxyphenyl)methanol CAS No. 7035-10-1

(5-Chloro-2-methoxyphenyl)methanol

Cat. No. B154167
CAS RN: 7035-10-1
M. Wt: 172.61 g/mol
InChI Key: GFCZAZVHUMJMJN-UHFFFAOYSA-N
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Description

“(5-Chloro-2-methoxyphenyl)methanol” is a chemical compound with the empirical formula C8H9ClO2 . It has a molecular weight of 172.61 .


Molecular Structure Analysis

The molecular structure of “(5-Chloro-2-methoxyphenyl)methanol” can be represented by the SMILES string COC1=CC(CO)=C(C=C1)Cl . This indicates that the molecule consists of a benzene ring with a methoxy group (OCH3) and a chlorine atom (Cl) attached to it, along with a methanol group (CH2OH).


Physical And Chemical Properties Analysis

“(5-Chloro-2-methoxyphenyl)methanol” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Chemical Synthesis

“(5-Chloro-2-methoxyphenyl)methanol” is used in the synthesis of various chemical compounds. For instance, it is used in the efficient synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a potent β-amyloid aggregation inhibitor .

Pharmaceutical Research

This compound plays a significant role in pharmaceutical research. It is used in the development of drugs that inhibit β-amyloid aggregation . This is particularly relevant in the context of diseases like Alzheimer’s, where β-amyloid plaques are a major pathological hallmark.

Material Science

In the field of material science, “(5-Chloro-2-methoxyphenyl)methanol” is used in the production of highly coordinated antimony compounds . These compounds have potential applications in the development of new materials with unique properties.

Chiral Stationary Phase

Although not directly mentioned, similar compounds like 3‐Chloro‐5‐methylphenylcarbamate have been used as chiral stationary phases in chromatography . It’s plausible that “(5-Chloro-2-methoxyphenyl)methanol” could have similar applications.

Industrial Chemistry

“(5-Chloro-2-methoxyphenyl)methanol” is also used in industrial chemistry. It is involved in the production of various chemicals and materials, contributing to the diversity and efficiency of industrial chemical processes .

Research and Development

As a unique chemical compound, “(5-Chloro-2-methoxyphenyl)methanol” is often used in research and development. Scientists use it to explore its properties and potential applications, contributing to the advancement of science and technology .

Safety and Hazards

“(5-Chloro-2-methoxyphenyl)methanol” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCZAZVHUMJMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-methoxyphenyl)methanol

CAS RN

7035-10-1
Record name 3-Chloro-6-methoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-methoxy-benzoic acid methyl ester (20 g, 9.97 mmol) in THF (100 mL) at 0° C. was added dropwise a solution of lithium aluminum hydride (210 mL, 210 mmol, 1M soln. in THF). The solution was then warmed to reflux for 2 hours. The reaction was cooled to 0° C. and carefully quenched by the addition of cold water. The mixture was filtered through celite and the filter cake was washed with diethyl ether. The filtrate was washed with saturated aqueous sodium hydrogen carbonate then dried over magnesium sulfate. Concentration in vacuo gave the title compound (17.2 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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